

# In-Depth Technical Guide on 2-Ethynyl-1,3,5-trimethylbenzene

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## Compound of Interest

Compound Name: 2-ethynyl-1,3,5-trimethylbenzene

Cat. No.: B1595548

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, synthesis, and potential applications of **2-ethynyl-1,3,5-trimethylbenzene**, also known as ethynylmesitylene. The information is curated for professionals in the fields of chemical research and drug development, with a focus on detailed experimental protocols and clear data presentation.

## Core Physical and Chemical Properties

**2-Ethynyl-1,3,5-trimethylbenzene** is a substituted aromatic alkyne that serves as a valuable building block in organic synthesis. Its physical properties are summarized in the table below.

Property	Value	References
Molecular Formula	C <sub>11</sub> H <sub>12</sub>	[1][2]
Molecular Weight	144.21 g/mol	[1][2]
Appearance	Liquid	[1]
Boiling Point	210-215 °C	[1]
Melting Point	4 °C	[3]
Density	0.921 g/mL at 25 °C	[1]
Refractive Index (n <sub>20</sub> /D)	1.547	[1]
Flash Point	83 °C (181.4 °F)	[3]
Storage Temperature	2-8°C	[1]

## Synthesis of 2-Ethynyl-1,3,5-trimethylbenzene

The primary method for the synthesis of **2-ethynyl-1,3,5-trimethylbenzene** is the Sonogashira cross-coupling reaction. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.<sup>[4][5]</sup> A typical synthetic approach involves the coupling of an iodo- or bromo-substituted mesitylene with a protected acetylene, followed by deprotection.

## Experimental Protocol: Two-Step Synthesis via Sonogashira Coupling and Deprotection

This protocol outlines the synthesis of **2-ethynyl-1,3,5-trimethylbenzene** from 1,3,5-tribromobenzene and trimethylsilylacetylene, followed by deprotection of the silyl group.

Step 1: Sonogashira Coupling to form 1,3,5-tris((trimethylsilyl)ethynyl)benzene<sup>[2]</sup>

Materials:

- 1,3,5-tribromobenzene
- Trimethylsilylacetylene (TMSA)

- Anhydrous, degassed triethylamine ( $\text{Et}_3\text{N}$ )
- Bis(triphenylphosphine)palladium(II) dichloride ( $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ )
- Copper(I) iodide ( $\text{CuI}$ )
- Anhydrous tetrahydrofuran (THF)
- Hexane
- Argon atmosphere

**Procedure:**

- In a flame-dried Schlenk tube under an argon atmosphere, dissolve 1,3,5-tribromobenzene (0.953 mmol) in 20 mL of anhydrous, degassed triethylamine.
- To the solution, add  $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$  (0.028 mmol) and  $\text{CuI}$  (0.032 mmol).
- Stir the suspension for 20 minutes at room temperature.
- Add trimethylsilylacetylene (7.2 mmol) to the reaction mixture.
- Heat the mixture to 65 °C and stir for 24 hours.
- After cooling, filter the reaction mixture to remove solid byproducts.
- Concentrate the filtrate under vacuum.
- Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield 1,3,5-tris((trimethylsilyl)ethynyl)benzene.

**Step 2: Deprotection to form 1,3,5-triethynylbenzene[2]****Materials:**

- 1,3,5-tris((trimethylsilyl)ethynyl)benzene
- Anhydrous potassium hydroxide (KOH)

- Anhydrous methanol (MeOH)
- Anhydrous tetrahydrofuran (THF)
- 1 N Hydrochloric acid (HCl)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Hexane
- Argon atmosphere

**Procedure:**

- In a flame-dried round-bottom flask under an argon atmosphere, dissolve the silylated intermediate (0.687 mmol) in 2.5 mL of anhydrous THF.
- Add a solution of anhydrous KOH (6.14 mmol) in 2.5 mL of methanol.
- Stir the reaction mixture at room temperature overnight.
- Concentrate the mixture under vacuum.
- Add 8.3 mL of 1 N HCl to the residue.
- Extract the aqueous solution with dichloromethane (3 x 10 mL).
- Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under vacuum.
- Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford the final product.

## Applications in Organic Synthesis and Drug Discovery

As a terminal alkyne, **2-ethynyl-1,3,5-trimethylbenzene** is a versatile reagent in various organic transformations, most notably in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".<sup>[6][7]</sup> This reaction allows for the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles, which are important scaffolds in medicinal chemistry due to their metabolic stability and ability to form hydrogen bonds.<sup>[8]</sup>

## Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The following is a general protocol for the click reaction between an alkyne, such as **2-ethynyl-1,3,5-trimethylbenzene**, and an organic azide.<sup>[4][9]</sup>

### Materials:

- **2-Ethynyl-1,3,5-trimethylbenzene** (alkyne)
- Organic azide (e.g., benzyl azide)
- Copper(II) sulfate ( $\text{CuSO}_4$ ) solution (e.g., 20 mM)
- Sodium ascorbate solution (e.g., 100 mM)
- Copper-binding ligand (e.g., THPTA) solution (e.g., 50 mM)
- Buffer solution (e.g., phosphate buffer)
- Appropriate organic solvent if needed (e.g., DMSO/t-butanol)

### Procedure:

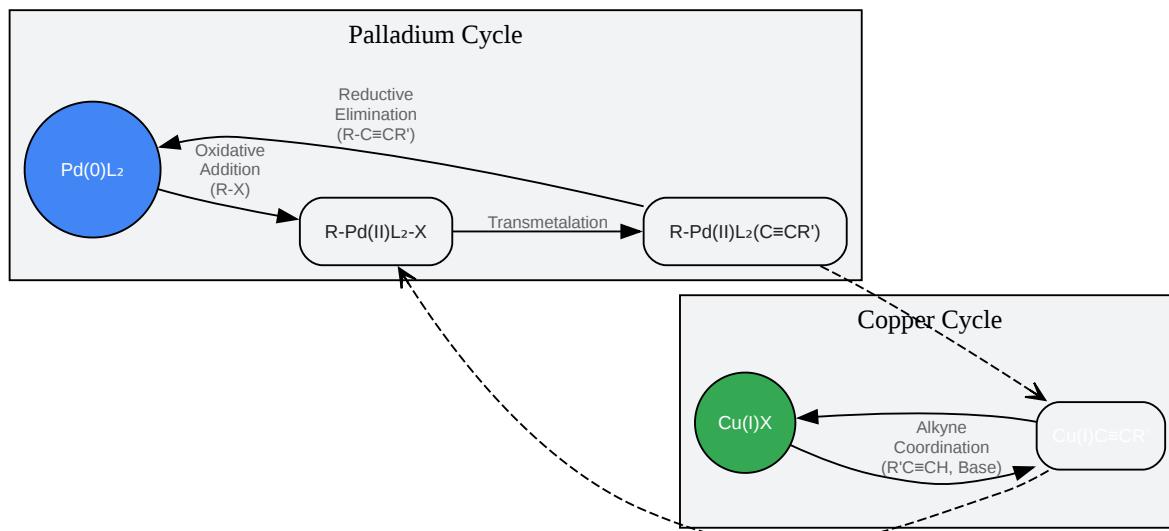
- In a suitable reaction vessel, dissolve the alkyne in the chosen buffer or solvent system to the desired concentration.
- Add the organic azide to the reaction mixture.
- Prepare a premixed solution of  $\text{CuSO}_4$  and the copper-binding ligand.
- Add the copper/ligand solution to the alkyne/azide mixture.

- Initiate the reaction by adding the sodium ascorbate solution.
- Allow the reaction to proceed at room temperature or with gentle heating (e.g., 45 °C) for a sufficient time (typically 1 hour or more), monitoring by TLC or LC-MS.
- Upon completion, the product can be isolated by filtration if it precipitates, or by extraction with a suitable organic solvent.

## Visualizations

### Sonogashira Coupling Catalytic Cycle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving palladium and copper.

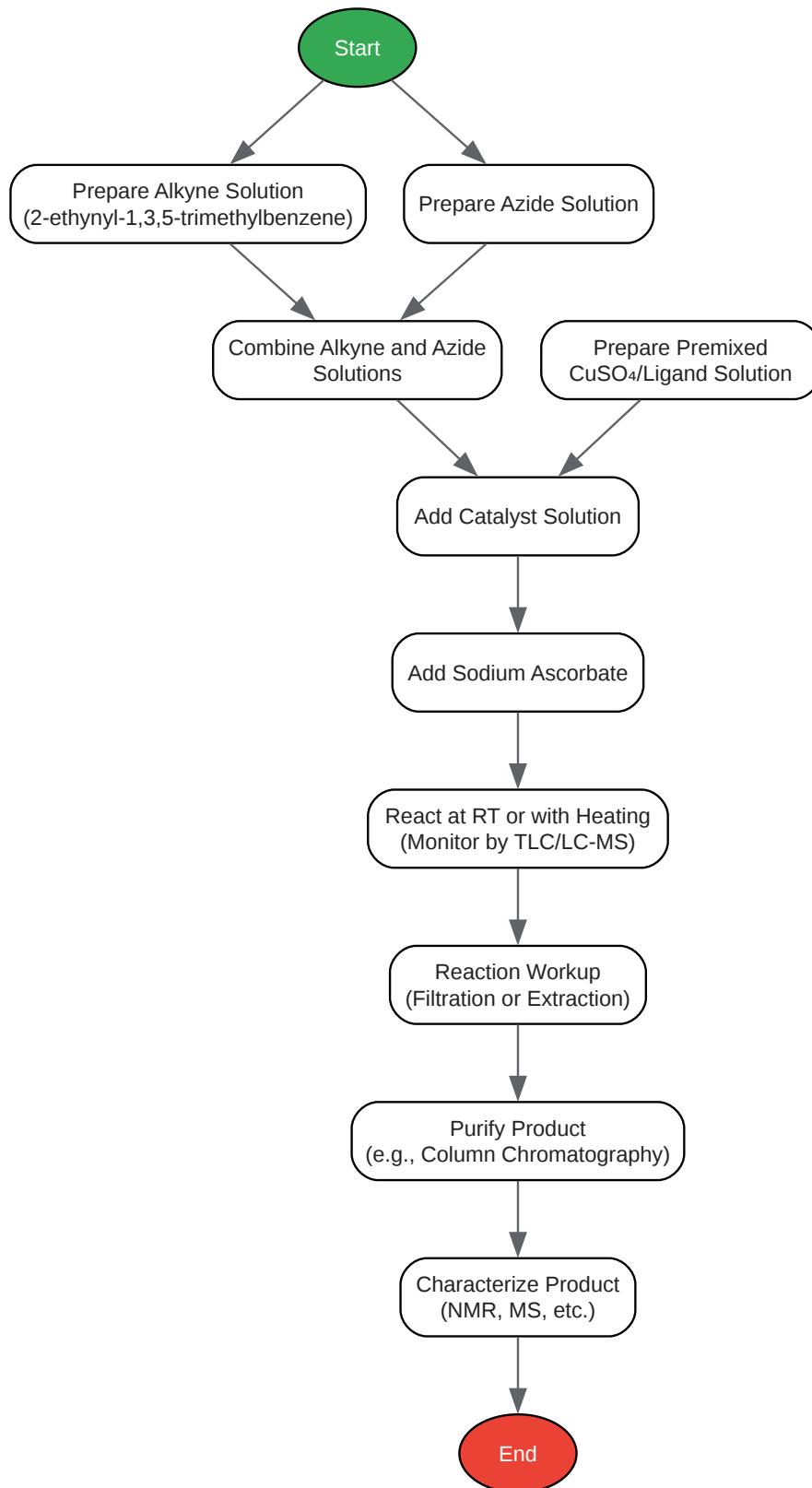


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Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

## Experimental Workflow for CuAAC Reaction

The following diagram illustrates a typical laboratory workflow for performing a copper-catalyzed azide-alkyne cycloaddition reaction.



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